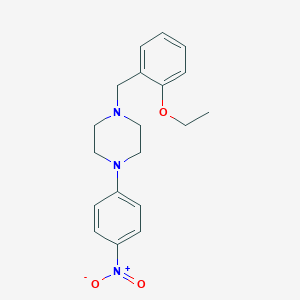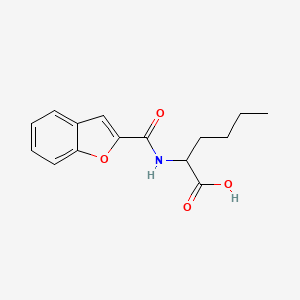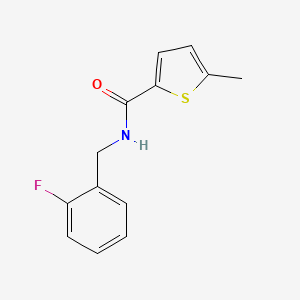
3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(anilinosulfonyl)-N-(4-chloro-2-methylphenyl)-4-methylbenzamide, also known as known as AS-601245, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. This compound has shown promising results in preclinical studies, making it a potential candidate for further research.
Wirkmechanismus
AS-601245 works by inhibiting the activity of several enzymes and signaling pathways, including JNK (c-Jun N-terminal kinase), p38 MAPK (mitogen-activated protein kinase), and NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). These enzymes and pathways are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
AS-601245 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. This compound has also been shown to reduce inflammation in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
AS-601245 has several advantages for use in lab experiments, including its relatively low cost and ease of synthesis. However, this compound can be difficult to work with due to its low solubility in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on AS-601245, including further studies on its potential use in treating specific diseases, such as cancer and autoimmune diseases. Additionally, research could focus on developing more effective formulations of this compound that are more soluble in aqueous solutions, making it easier to work with in lab experiments. Finally, further studies could be conducted to better understand the mechanism of action of AS-601245 and its effects on various cellular processes.
Synthesemethoden
The synthesis of AS-601245 involves several steps, including the reaction of 4-methylbenzoyl chloride with 4-chloro-2-methylaniline to form 4-chloro-2-methyl-N-(4-methylbenzoyl)aniline. This compound is then reacted with sulfuryl chloride to form 4-chloro-2-methyl-N-(4-methylbenzoyl)-N-sulfonyl chloride. Finally, this compound is reacted with aniline to form AS-601245.
Wissenschaftliche Forschungsanwendungen
AS-601245 has been studied for its potential use in treating various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In preclinical studies, this compound has been shown to inhibit the activity of certain enzymes and signaling pathways that are involved in the development and progression of these diseases.
Eigenschaften
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-methyl-3-(phenylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-14-8-9-16(21(25)23-19-11-10-17(22)12-15(19)2)13-20(14)28(26,27)24-18-6-4-3-5-7-18/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKNODQFZIGUOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5180458.png)
![(2-chloro-4-{[1-(2,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5180459.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![N~2~-benzyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5180485.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
![4-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5180504.png)
![3-(3,4-dimethylphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5180515.png)
![N-[2-(4-allyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-2-fluorobenzamide](/img/structure/B5180523.png)
![N-(2-furylmethyl)-4-[(4-phenyl-1-piperazinyl)methyl]benzamide](/img/structure/B5180531.png)